![molecular formula C18H29NO3 B10839317 1-(3-(2-(3-Methoxyphenoxy)ethoxy)propyl)azepane](/img/structure/B10839317.png)
1-(3-(2-(3-Methoxyphenoxy)ethoxy)propyl)azepane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of 1-(3-(2-(3-methoxyphenoxy)ethoxy)propyl)azepane involves multiple steps. One common synthetic route includes the reaction of 3-methoxyphenol with ethylene oxide to form 2-(3-methoxyphenoxy)ethanol. This intermediate is then reacted with 1,3-dibromopropane to yield 3-(2-(3-methoxyphenoxy)ethoxy)propyl bromide. Finally, the bromide is reacted with azepane under basic conditions to produce the target compound .
Analyse Chemischer Reaktionen
1-(3-(2-(3-methoxyphenoxy)ethoxy)propyl)azepane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride.
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as an intermediate in the synthesis of more complex molecules.
Biology: The compound has shown potential as a novel inhibitor and DNA binding reagent.
Medicine: It has been investigated for its potential use as an antidiabetic and anticancer agent.
Industry: The compound is used in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of 1-(3-(2-(3-methoxyphenoxy)ethoxy)propyl)azepane involves its interaction with specific molecular targets. For example, it has been shown to bind to the histamine H3 receptor, modulating its activity and influencing various physiological processes . The compound’s effects are mediated through pathways involving receptor binding and subsequent signal transduction.
Vergleich Mit ähnlichen Verbindungen
1-(3-(2-(3-methoxyphenoxy)ethoxy)propyl)azepane can be compared with other similar compounds, such as:
1-(3-(2-(3-hydroxyphenoxy)ethoxy)propyl)azepane: This compound has a hydroxyl group instead of a methoxy group, which can influence its reactivity and biological activity.
1-(3-(2-(3-ethoxyphenoxy)ethoxy)propyl)azepane: The ethoxy group can alter the compound’s solubility and interaction with biological targets.
These comparisons highlight the unique properties of this compound, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C18H29NO3 |
---|---|
Molekulargewicht |
307.4 g/mol |
IUPAC-Name |
1-[3-[2-(3-methoxyphenoxy)ethoxy]propyl]azepane |
InChI |
InChI=1S/C18H29NO3/c1-20-17-8-6-9-18(16-17)22-15-14-21-13-7-12-19-10-4-2-3-5-11-19/h6,8-9,16H,2-5,7,10-15H2,1H3 |
InChI-Schlüssel |
CRNTZNDTRWBBPM-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=CC=C1)OCCOCCCN2CCCCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.